1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE
Description
1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE is a complex organic compound that features both an indole and an azepane moiety. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The azepane ring, a seven-membered nitrogen-containing ring, adds to the compound’s chemical diversity and potential biological activity.
Properties
IUPAC Name |
1-[5-(azepan-1-ylsulfonyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13(19)18-11-8-14-12-15(6-7-16(14)18)22(20,21)17-9-4-2-3-5-10-17/h6-7,12H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMUZBGIDBYUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including antiviral, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The azepane ring may enhance the compound’s binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Azepine: Another seven-membered nitrogen-containing ring, but with different chemical properties and biological activities.
Azepanone: Similar to azepane but with a carbonyl group, affecting its reactivity and applications.
Indole Derivatives: Compounds with the indole nucleus but different substituents, leading to varied biological activities
Uniqueness
1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE is unique due to its combination of the indole and azepane moieties. This dual structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
